Vibrational Spectroscopic Differentiation vs. Unlabeled Cyclopropane
Cyclopropane-D6 exhibits fundamentally altered vibrational spectra compared to unlabeled cyclopropane (C₃H₆), providing unambiguous spectroscopic identification. In the infrared region, the parallel fundamental band of cyclopropane appears at 3101 cm⁻¹, whereas the corresponding band for cyclopropane-D6 shifts dramatically to 2336 cm⁻¹, a reduction of approximately 765 cm⁻¹ attributable to the mass difference between hydrogen and deuterium [1][2]. This large isotopic shift enables clear differentiation of the two compounds in spectroscopic applications.
| Evidence Dimension | Infrared fundamental vibrational frequency |
|---|---|
| Target Compound Data | 2336 cm⁻¹ (ν₆ parallel fundamental band) |
| Comparator Or Baseline | Cyclopropane (C₃H₆): 3101 cm⁻¹ |
| Quantified Difference | Δ = −765 cm⁻¹ isotopic shift |
| Conditions | High-resolution infrared spectroscopy, gas phase |
Why This Matters
This quantifiable spectral shift enables unambiguous spectroscopic discrimination between cyclopropane-D6 and unlabeled cyclopropane, which is essential for reaction monitoring and mechanistic studies where isotopic tracers are employed.
- [1] Baker, A. W.; Lord, R. C. Vibrational Spectra and Structure of Cyclopropane and Cyclopropane-d6. Journal of Chemical Physics 1955, 23 (9), 1636-1643. View Source
- [2] Cartwright, G. J.; Mills, I. M. Rotation-Vibration Spectra and the Molecular Constants of Cyclopropane and Cyclopropane-d6. Journal of Molecular Spectroscopy 1970, 34 (3), 415-439. View Source
